REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[CH:7][C:6]=1[NH:15][C:16](=[O:22])[CH2:17][O:18]C(=O)C)(=[O:3])[CH3:2].Cl>[OH-].[Na+]>[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[NH:15][C:16](=[O:22])[CH2:17][OH:18])(=[O:3])[CH3:2] |f:2.3|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C(C=C(C(=O)O)C=C1)NC(CO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 mg | |
YIELD: CALCULATEDPERCENTYIELD | 4.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |